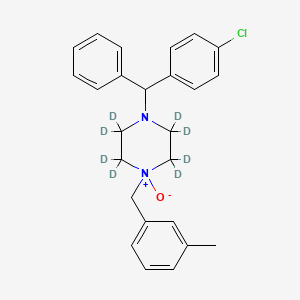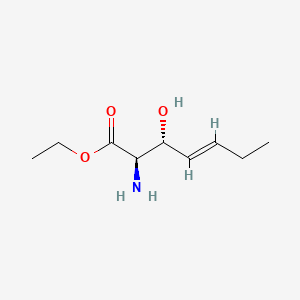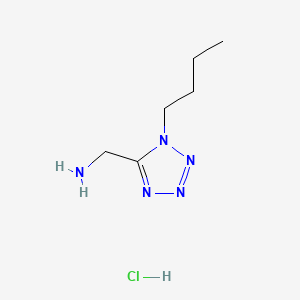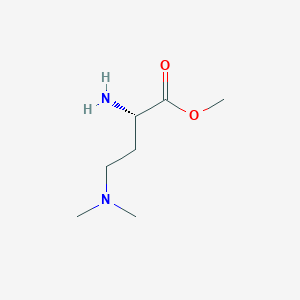
Meclizine-d8 N'-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meclizine-d8 N’-Oxide is a deuterated derivative of Meclizine, a well-known antihistamine used primarily to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meclizine-d8 N’-Oxide typically involves the deuteration of Meclizine followed by oxidation. The deuteration process can be achieved using deuterated reagents such as deuterated chloroform or deuterated methanol. The oxidation step involves the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N’-oxide functional group .
Industrial Production Methods
Industrial production of Meclizine-d8 N’-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced oxidation techniques to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with stringent quality control measures in place to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Meclizine-d8 N’-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N’-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of Meclizine-d8 N’-Oxide .
Scientific Research Applications
Meclizine-d8 N’-Oxide is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Meclizine and its metabolites.
Biology: Employed in studies involving the metabolic pathways and biological effects of Meclizine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Meclizine.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes .
Mechanism of Action
The mechanism of action of Meclizine-d8 N’-Oxide is similar to that of Meclizine. It acts as an antagonist at histamine H1 receptors, thereby inhibiting the action of histamine in the central nervous system. This results in the suppression of nausea, vomiting, and dizziness. The compound also exhibits anticholinergic properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Meclizine: The parent compound, used for similar therapeutic purposes.
Cyclizine: Another antihistamine with similar uses but different pharmacokinetic properties.
Buclizine: Similar in structure and function but with distinct metabolic pathways.
Hydroxyzine: Shares antihistamine properties but is used for different clinical indications.
Uniqueness
Meclizine-d8 N’-Oxide is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C25H27ClN2O |
|---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2 |
InChI Key |
NDTIJUDMDNMOFC-AZGHYOHESA-N |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])(CC4=CC=CC(=C4)C)[O-])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid](/img/structure/B13451385.png)



![(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide](/img/structure/B13451401.png)
![(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid](/img/structure/B13451402.png)



![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13451431.png)



![6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid](/img/structure/B13451463.png)
